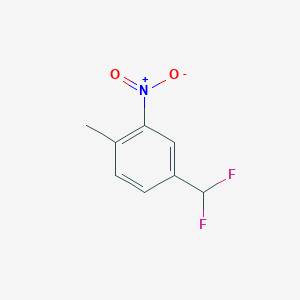

4-(Difluoromethyl)-1-methyl-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Difluoromethyl)-1-methyl-2-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the electrophilic difluoromethylation of aromatic compounds. This process can be achieved using difluoromethylating agents such as ClCF₂H in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput . The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-methyl-2-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The difluoromethyl group can be reduced to a methyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(Difluoromethyl)-1-methyl-2-aminobenzene, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity and stability . The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated aromatic compounds, such as difluoromethyl phenyl sulfide and trifluoromethylated benzene derivatives .

Uniqueness

4-(Difluoromethyl)-1-methyl-2-nitrobenzene is unique due to the combination of its difluoromethyl, methyl, and nitro groups, which confer distinct chemical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets .

Biological Activity

4-(Difluoromethyl)-1-methyl-2-nitrobenzene is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development.

The compound features a difluoromethyl group and a nitro group attached to a benzene ring, which contributes to its reactivity and interaction with biological molecules. The difluoromethyl group can form hydrogen bonds, influencing the stability and activity of target biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind covalently to DNA, causing cellular damage and death . Additionally, the compound's difluoromethyl moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

Antimicrobial Activity

Nitro compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism involves the reduction of the nitro group to generate reactive species that disrupt bacterial DNA synthesis . In studies, compounds with similar structures have shown efficacy against various pathogens.

Anticancer Potential

Research indicates that nitro-substituted aromatic compounds can exhibit anticancer activities. For instance, structural analogs have been shown to inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells . The specific activity of this compound against different cancer cell lines warrants further investigation.

Anti-inflammatory Effects

Compounds containing nitro groups have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The structure-activity relationship (SAR) studies suggest that modifications in the nitro group position can significantly affect the anti-inflammatory potency of these compounds .

Study on Antimicrobial Activity

A study focused on the antimicrobial efficacy of nitro compounds found that derivatives similar to this compound exhibited effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising results for further development as antimicrobial agents .

Research Findings Summary

| Activity | Mechanism | Findings |

|---|---|---|

| Antimicrobial | Reduction of nitro group leading to reactive intermediates | Effective against multiple bacterial strains |

| Anticancer | Induction of apoptosis and disruption of signaling pathways | Promising cytotoxic effects observed in analogs |

| Anti-inflammatory | Inhibition of COX enzymes | Structural modifications enhance anti-inflammatory effects |

Properties

IUPAC Name |

4-(difluoromethyl)-1-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDNVOQSZZQZLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.